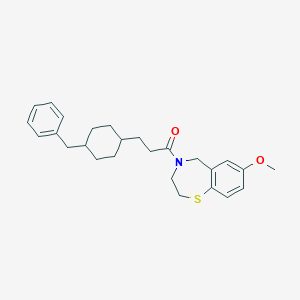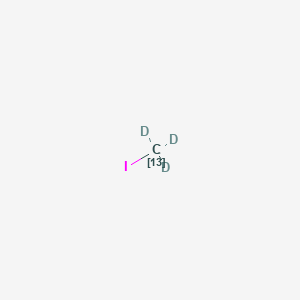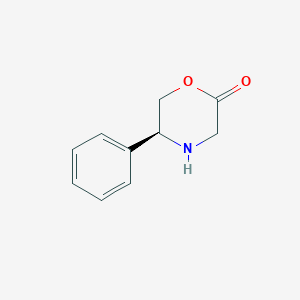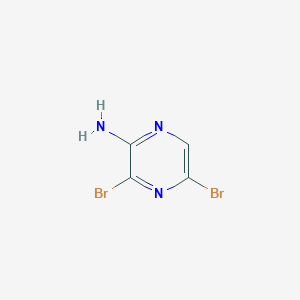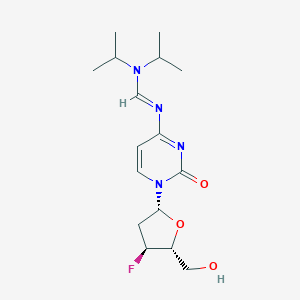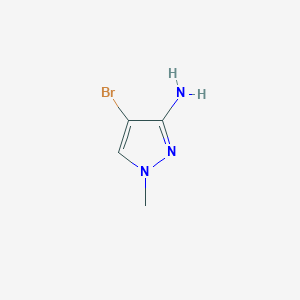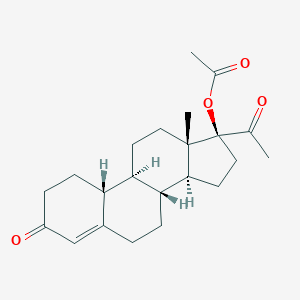
17-Desethynyl Norethindrone Diacetate
Übersicht
Beschreibung
17-Desethynyl Norethindrone Diacetate is not directly mentioned in the provided papers. However, the papers do discuss various aspects of norethindrone and its metabolites, which can be used to infer some information about the compound . Norethindrone, also known as norethisterone, is a synthetic progestational compound used in oral contraceptives and for other medical purposes such as delaying menstruation . It is known for its progestational activity and has been studied for its pharmacokinetics in the human body .
Synthesis Analysis
The synthesis of norethindrone and its derivatives, including esters, has been explored in the literature. For instance, the synthesis of norethisterone esters with long-chain alkenyl and alkynyl acids has been described for the development of long-acting contraceptive agents . Additionally, methods for the synthesis of oxidative transformation products of norethindrone acetate (NA) have been detailed, which are useful for pharmaceutical analysis . These methods could potentially be adapted for the synthesis of 17-Desethynyl Norethindrone Diacetate.
Molecular Structure Analysis
The molecular structure of norethindrone is characterized by a 17α-ethinyl group and a 17β-hydroxy group attached to a steroid backbone . The papers provided do not directly analyze the molecular structure of 17-Desethynyl Norethindrone Diacetate, but they do discuss the structure of norethindrone and its metabolites, which share a similar steroid structure .
Chemical Reactions Analysis
The chemical reactions involving norethindrone and its metabolites include oxidation and reduction processes. For example, the oxidative transformation products of norethindrone acetate result from oxidation of the A and/or B rings of the parent compounds . The reduction of norethindrone to various diols has also been observed in human plasma . These reactions are important for understanding the metabolism and stability of norethindrone-related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of norethindrone and its metabolites have been studied to some extent. For example, the plasma levels of norethindrone and its metabolites have been measured using analytical techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography-radioimmunoassay (HPLC-RIA) . These studies provide insights into the pharmacokinetics and stability of norethindrone in the human body, which are relevant for understanding the properties of related compounds like 17-Desethynyl Norethindrone Diacetate.
Wissenschaftliche Forschungsanwendungen
Genotoxicity Research
Norethindrone has been identified as potentially genotoxic in specialized assays. It activates p53 and phosphorylates H2AX, indicating potential DNA damage, particularly double-strand breaks (DSBs). This finding contributes to the discussion on the genotoxic potential of norethindrone, though the relevance to human exposure due to the high concentrations used in the assays remains uncertain (Gallmeier et al., 2005).
Historical Synthesis and Impact
Norethindrone was a pivotal discovery in the reproductive revolution of the 20th century. Originally synthesized for oral contraception, its societal, political, and public policy impacts have been profound, marking a critical role in the field of reproductive health (Djerassi, 2006).
Effects on Vascular Endothelial Growth Factor
Research has explored the effects of norethindrone on the expression of vascular endothelial growth factor (VEGF) isoforms. This is significant for understanding the drug's impact on vascular health and potential implications in clinical settings, such as its use in hormone replacement therapy or contraception (Archer et al., 2004).
Environmental Impact and Toxicity
The presence and impact of norethindrone in aquatic environments have been a subject of environmental research. Its effects on the endocrine systems of fish, rapid masculinization, and potential threats to aquatic populations highlight the environmental considerations of synthetic progestins like norethindrone (Hou et al., 2019).
Hormonal Activity and Pharmacokinetics
Comparative studies of progestins, including norethindrone, have shed light on their diverse chemical structures, metabolism, pharmacokinetics, and potencies. Such research is crucial for understanding the therapeutic use and side effects of these compounds in medical applications (Stanczyk, 2003).
Drug Determination and Controlled Release
Advancements in chromatographic techniques have facilitated the determination and analysis of norethindrone in various media. This is particularly relevant for assessing drug release from controlled release formulations, contributing to the development of more effective and precise drug delivery systems https://consensus.app/papers/rphplc-method-determination-norethindrone-dissolution-alnimry/8bc3594b78b35877b39ebc96689e69a7/?utm_source=chatgpt" target="_blank">(Aster et al., 2022; Al-Nimry et al., 2019)
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLFKWJINJVBO-REGVOWLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451932 | |
| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Desethynyl Norethindrone Diacetate | |
CAS RN |
66964-58-7 | |
| Record name | 17-Desethynyl norethindrone diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066964587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-DESETHYNYL NORETHINDRONE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FM4UHU5ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



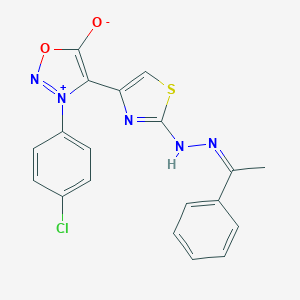
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
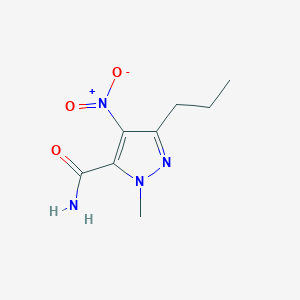
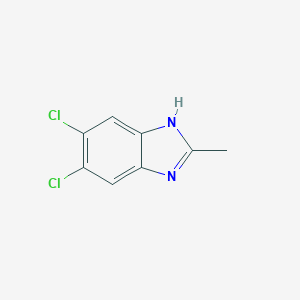
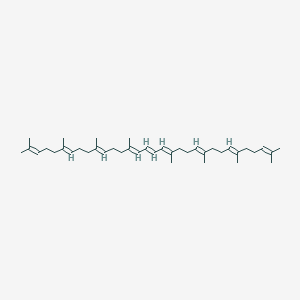
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
